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molecular formula C11H9BrN2O2 B1333168 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid CAS No. 187998-44-3

1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid

Cat. No. B1333168
M. Wt: 281.1 g/mol
InChI Key: XHUOEOFQYJPQOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09150555B2

Procedure details

Toluene (40 ml) and thionyl chloride (8.0 ml) were added to 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid (20.50 g) described in reference Example 13, stirred under reflux and the solvent was evaporated in vacuo. Pyridine (20 ml) and ethanol (40 ml) were added to the residue, and the mixture was stirred again under reflux and then the solvent was evaporated in vacuo. A saturated aqueous solution of sodium bicarbonate was added to the residue, and the mixture was extracted with ethyl acetate and the organic layer was washed with saturated brine, dried over anhydrous magnesium sulfate and concentrated in vacuo. The resulting solid was washed with n-hexane to give 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid ethyl ester (15.83 g).
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
20.5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
S(Cl)(Cl)=O.[Br:5][C:6]1[CH:11]=[CH:10][C:9]([N:12]2[C:16]([CH3:17])=[C:15]([C:18]([OH:20])=[O:19])[CH:14]=[N:13]2)=[CH:8][CH:7]=1.[C:21]1(C)C=CC=C[CH:22]=1>>[CH2:21]([O:19][C:18]([C:15]1[CH:14]=[N:13][N:12]([C:9]2[CH:8]=[CH:7][C:6]([Br:5])=[CH:11][CH:10]=2)[C:16]=1[CH3:17])=[O:20])[CH3:22]

Inputs

Step One
Name
Quantity
8 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
20.5 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)N1N=CC(=C1C)C(=O)O
Name
Quantity
40 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated in vacuo
ADDITION
Type
ADDITION
Details
Pyridine (20 ml) and ethanol (40 ml) were added to the residue
STIRRING
Type
STIRRING
Details
the mixture was stirred again
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated in vacuo
ADDITION
Type
ADDITION
Details
A saturated aqueous solution of sodium bicarbonate was added to the residue
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
the organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
WASH
Type
WASH
Details
The resulting solid was washed with n-hexane

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C=1C=NN(C1C)C1=CC=C(C=C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 15.83 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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